2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide
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Overview
Description
Organic compounds like “2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide” are usually characterized by their molecular structure, which includes the arrangement and connectivity of atoms within the molecule .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. The exact process would depend on the structure of the compound .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. The compound “this compound” contains an acetamide group, which may undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be predicted based on its molecular structure .Scientific Research Applications
Antimicrobial and Genotoxic Properties
Research has identified that derivatives related to 2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide exhibit significant antimicrobial properties. For instance, compounds synthesized with structural similarities have been investigated for their antimicrobial and genotoxic activities, showing promise as potential antimicrobial agents (Benvenuti et al., 1997). Similarly, novel sulphonamide derivatives synthesized from related compounds have displayed good antimicrobial activity, further underlining the chemical's relevance in developing new antimicrobial agents (Fahim & Ismael, 2019).
Reactivity and Synthesis of New Compounds
The reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles has been studied, leading to the synthesis of various new compounds with potential biological activities. This demonstrates the compound's utility in synthetic chemistry for creating novel molecules with potential applications in medicine and biology (Fahim & Ismael, 2021).
Environmental Applications
The compound and its derivatives have been used in the development of new fluorescent probes for sensitive detection of carbonyl compounds in environmental samples. This application highlights its role in environmental chemistry, particularly in monitoring and analyzing pollutants in water samples (Houdier et al., 2000).
Anticancer and Immunomodulating Effects
Studies have also explored the compound's potential in modulating the immune response to tumors. A novel synthetic compound structurally related to this compound was found to have immunomodulating effects, suggesting a potential application in cancer therapy (Wang et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c17-16(19)15(14-9-5-2-6-10-14)18-22(20,21)12-11-13-7-3-1-4-8-13/h1-12,15,18H,(H2,17,19)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFZZXBALNASBC-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC(C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C2=CC=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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